molecular formula C10H14N2O3 B13207633 1-Ethyl-3-(oxolan-3-yl)-1H-pyrazole-5-carboxylic acid

1-Ethyl-3-(oxolan-3-yl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B13207633
M. Wt: 210.23 g/mol
InChI Key: ZXNPVCGKKHKWMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-3-(oxolan-3-yl)-1H-pyrazole-5-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with an ethyl group and an oxolan-3-yl group

Preparation Methods

The synthesis of 1-ethyl-3-(oxolan-3-yl)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring.

    Substitution Reactions: The ethyl and oxolan-3-yl groups are introduced through substitution reactions, often using reagents such as ethyl halides and oxolane derivatives.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

1-Ethyl-3-(oxolan-3-yl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the pyrazole ring.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of solvents such as ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-3-(oxolan-3-yl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-ethyl-3-(oxolan-3-yl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

1-Ethyl-3-(oxolan-3-yl)-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:

    1-Ethyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid: Differing by the position of the carboxylic acid group, this compound may exhibit different reactivity and biological activity.

    1-Methyl-3-(oxolan-3-yl)-1H-pyrazole-5-carboxylic acid: The substitution of the ethyl group with a methyl group can alter the compound’s properties and applications.

    1-Ethyl-3-(tetrahydrofuran-3-yl)-1H-pyrazole-5-carboxylic acid:

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

2-ethyl-5-(oxolan-3-yl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C10H14N2O3/c1-2-12-9(10(13)14)5-8(11-12)7-3-4-15-6-7/h5,7H,2-4,6H2,1H3,(H,13,14)

InChI Key

ZXNPVCGKKHKWMP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C2CCOC2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.